molecular formula C9H8BrClN2O B1376920 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 790199-84-7

2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B1376920
CAS No.: 790199-84-7
M. Wt: 275.53 g/mol
InChI Key: ZJZSQKSMXAYHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features a bromine atom, a chlorine atom, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole derivative. This reaction often requires a catalyst, such as a transition metal, and is conducted under reflux conditions in a suitable solvent like ethanol or acetonitrile.

  • Introduction of the Bromine Atom: : The bromination of the ethanone moiety is achieved using a brominating agent such as bromine or N-bromosuccinimide (NBS). This step is typically carried out in an inert atmosphere to prevent unwanted side reactions.

  • Chlorination: : The introduction of the chlorine atom can be performed using a chlorinating agent like thionyl chloride or phosphorus pentachloride. This reaction is usually conducted under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ethanone moiety can be oxidized to form carboxylic acids or reduced to form alcohols.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions (room temperature to 50°C) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

    Agrochemicals: It is explored for its potential use in the development of pesticides and herbicides.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazo[1,2-a]pyridine core can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyrimidin-3-yl)ethanone: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyrazin-3-yl)ethanone: Contains a pyrazine ring instead of a pyridine ring.

    2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]quinolin-3-yl)ethanone: Features a quinoline ring instead of a pyridine ring.

Uniqueness

2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. The imidazo[1,2-a]pyridine core is a versatile scaffold that can be functionalized to create a wide range of derivatives with diverse applications.

Properties

IUPAC Name

2-bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O/c10-3-8(14)7-4-12-9-2-1-6(11)5-13(7)9/h1,4H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZSQKSMXAYHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN2C1=NC=C2C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743589
Record name 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790199-84-7
Record name 2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 2
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 3
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 6
2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.